molecular formula C8H18O2 B1616776 2,3-Octanediol CAS No. 20653-90-1

2,3-Octanediol

Cat. No.: B1616776
CAS No.: 20653-90-1
M. Wt: 146.23 g/mol
InChI Key: XMTUJCWABCYSIV-UHFFFAOYSA-N
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Description

2,3-Octanediol is a chemical compound with the molecular formula C₈H₁₈O₂ and a molecular weight of approximately 146.23 g/mol . It belongs to the class of aliphatic diols and is characterized by its eight-carbon chain and two hydroxyl groups.

Scientific Research Applications

Production and Industrial Applications

2,3-Octanediol, often discussed in the context of 2,3-butanediol (2,3-BD), has significant potential in various industrial applications. It's used in manufacturing printing inks, perfumes, synthetic rubber, fumigants, antifreeze agents, and as a fuel additive. Its high heating value and ability to increase the octane number of fuels make it a promising candidate for alternative fuels. Moreover, it can be converted into methyl-ethyl ketone (MEK), an effective liquid fuel additive, and further processed into high-quality aviation fuel (Białkowska, 2016). Additionally, 2,3-BD finds applications in plasticizers, as an antifreeze agent, and in other industrial sectors (Celińska & Grajek, 2009).

Microbial Production and Genetic Engineering

Microbial production of 2,3-BD, including this compound, offers a more environmentally friendly alternative to traditional synthesis. This process involves the use of bacterial strains that can convert waste products and excess biomass into 2,3-BD. Recent advancements in this field include the screening of efficient microbial strains, the use of cost-effective substrates, and genetic improvements of microbial producers (Ji, Huang, & Ouyang, 2011). For instance, efforts in metabolic engineering have been directed towards enhancing the yield and purity of specific 2,3-BD isomers, which are crucial in the synthesis of fine chemicals and pharmaceuticals (Hea, 2013).

Environmental and Ecological Significance

Interestingly, this compound has also been identified as a component in the natural world, such as a sex pheromone in certain insect species. This highlights its ecological significance and potential applications in environmental and biological studies (Wickham et al., 2015).

Downstream Processing and Optimization

The separation and purification of 2,3-BD from fermentation broths is a critical aspect of its production. Various methods, including evaporation, distillation, and membrane filtration, have been explored to improve yield, purity, and reduce energy consumption in the downstream processing of biologically produced diols (Xiu & Zeng, 2008).

Properties

IUPAC Name

octane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-3-4-5-6-8(10)7(2)9/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTUJCWABCYSIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864953
Record name Octane-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20653-90-1
Record name 2,3-Octanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20653-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Octanediol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51952
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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